1-(3-Hydroxypropyl)cyclopentan-1-ol
Description
1-(3-Hydroxypropyl)cyclopentan-1-ol is a bicyclic alcohol featuring a cyclopentane ring substituted with a hydroxyl group at the 1-position and a 3-hydroxypropyl chain. This dual hydroxyl functionality distinguishes it from simpler cyclopentanol derivatives, conferring unique physicochemical properties such as enhanced polarity and hydrogen-bonding capacity.
Properties
CAS No. |
73057-71-3 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H16O2/c9-7-3-6-8(10)4-1-2-5-8/h9-10H,1-7H2 |
InChI Key |
CWMQKYRQDSQHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 1-(3-Hydroxypropyl)cyclopentan-1-ol and related compounds:
Key Findings
Polarity and Reactivity: The dual hydroxyl groups in this compound likely enhance its polarity compared to ketone-containing analogs (e.g., ), making it more soluble in polar solvents like water or ethanol. In contrast, sulfur- or halogen-substituted derivatives () exhibit distinct reactivity due to electrophilic substituents (e.g., dithiolane or trifluoromethyl groups), which may favor nucleophilic or radical reactions .
Synthetic Challenges: The trifluoromethyl and chloropyridinyl substituents in required HFIP as an additive for synthesis, achieving only 44% yield, whereas simpler alcohols (e.g., tricyclopropylpentanol in ) were synthesized via cobalt-catalyzed cross-coupling with higher precision .
Spectroscopic Differentiation :
- Ketone-containing analogs () show characteristic carbonyl peaks in IR (≈1700 cm⁻¹) and 13C NMR (≈200 ppm), absent in this compound. The latter would instead display broad O-H stretches (≈3300 cm⁻¹) .
Applications :
- Heterocyclic analogs () are prioritized in medicinal chemistry for their bioactivity, whereas this compound’s diol structure may suit it for polymer crosslinking or chiral resolution .
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